molecular formula C18H20ClNO3S B2563358 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1797760-19-0

2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2563358
CAS No.: 1797760-19-0
M. Wt: 365.87
InChI Key: OHOQWXYYFRXWKM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 4-chlorophenoxy moiety, a structure also found in compounds with auxin-like plant hormone activity . The molecular scaffold, which integrates a tetrahydropyran (oxan-4-yl) and a thiophene heterocycle, is characteristic of compounds investigated for their bioactive potential. For instance, structurally related chlorophenoxy acetamide compounds have been identified as strong inhibitors of osteoclastogenesis, showing promise for the development of treatments for osteolytic diseases like osteoporosis by suppressing bone resorption activity . Furthermore, analogous substituted thiophene derivatives have been patented for their application as anti-cancer agents, highlighting the therapeutic relevance of this chemical class . The presence of the acetamide linker and heterocyclic systems (thiophene and tetrahydropyran) is a common design in drug discovery, aimed at modulating interactions with biological targets. Researchers can utilize this high-purity compound as a key intermediate or a pharmacological tool to explore new pathways in areas including bone metabolism, oncology, and signal transduction. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-14-3-5-16(6-4-14)23-13-18(21)20(12-17-2-1-11-24-17)15-7-9-22-10-8-15/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOQWXYYFRXWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper oxide or cupric salts, and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares key structural motifs with several acetamide derivatives (Table 1):

Compound Name Key Substituents Biological Activity Reference
2-(4-Chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide Oxan-4-yl, thiophen-2-ylmethyl Not explicitly reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophen-2-yl Antimycobacterial
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Thiazolidinone, chloro-methylphenoxy Antimicrobial
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide Azetidine, ethynyl ATF4 inhibition (anticancer)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide Thioxothiazolidinone, benzothiazole Antitumor

Key Observations :

  • Thiophene Derivatives : Compounds with thiophen-2-yl groups (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) demonstrate antimycobacterial activity, highlighting the role of thiophene in targeting microbial pathways .
  • Oxan-4-yl vs. Morpholine : The oxan-4-yl group in the target compound may offer improved metabolic stability compared to morpholine-containing analogs (e.g., ), as tetrahydropyran rings are less prone to oxidation .
  • Chlorophenoxy Substitution: The 4-chlorophenoxy moiety is a common feature in antitumor and antimicrobial agents, suggesting its utility in enhancing compound reactivity and target binding .

Insights :

  • High-yield syntheses (e.g., 85% in ) often involve straightforward nucleophilic substitutions or cyclizations, whereas multi-step procedures (e.g., ) suffer from lower yields due to intermediate purifications.
Physicochemical and Pharmacokinetic Properties
  • Solubility : The oxan-4-yl moiety may improve aqueous solubility relative to purely aromatic substituents (e.g., ’s coumarin derivatives), critical for oral bioavailability .
  • Metabolic Stability: Chlorophenoxy groups reduce CYP450-mediated metabolism, as seen in ’s antimicrobial agents, extending half-life .

Critical Insights :

  • Thiophene and chlorophenoxy groups synergize to enhance both antimicrobial and antitumor activities .
  • Oxan-4-yl substitution offers a balance between solubility and metabolic stability, outperforming bulkier cyclic amines in pharmacokinetic profiles .

Contradictions :

  • While thiophene derivatives excel in antimycobacterial activity (), they show variable efficacy in anticancer contexts, likely due to target specificity .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is an emerging molecule in pharmaceutical research, particularly noted for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Chlorophenoxy group : Enhances lipophilicity and biological activity.
  • Oxan-4-yl moiety : Provides structural stability and may influence metabolic pathways.
  • Thiophen-2-yl group : Known for its role in various biological activities, including antimicrobial properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
    • Inhibition of bacterial growth was assessed using standard methods, revealing significant efficacy compared to control groups.
  • Inhibition of Osteoclastogenesis :
    • A related compound, 2-(4-chlorophenoxy)acetamide, was identified as a potent inhibitor of osteoclastogenesis. It altered mRNA expressions of osteoclast-specific markers and blocked the formation of mature osteoclasts .
    • In vivo studies demonstrated that this compound could prevent ovariectomy-induced bone loss in animal models, suggesting potential applications in treating osteoporosis .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Notably, certain derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard controls .
    • These findings indicate potential use in treating conditions like Alzheimer's disease and other disorders related to enzyme dysregulation.

Study 1: Osteoclastogenesis Inhibition

A study conducted on C57BL/6 female mice demonstrated the effects of a derivative similar to this compound. Mice were subjected to ovariectomy to induce bone loss and treated with the compound. Results indicated a significant reduction in bone resorption markers and preservation of bone density compared to untreated controls .

Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties, the compound was tested against five bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) that was comparable or superior to established antibiotics, indicating its potential as a new antimicrobial agent .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
Antimicrobial ActivityInhibition of bacterial growth against S. typhi and B. subtilis
Osteoclastogenesis InhibitionSuppression of osteoclast formation; prevention of bone loss in OVX mice
Enzyme InhibitionStrong AChE inhibition; potential use in neurodegenerative diseases

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